WYE-125132

Catalog No.
S548428
CAS No.
1144068-46-1
M.F
C27H33N7O4
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WYE-125132

CAS Number

1144068-46-1

Product Name

WYE-125132

IUPAC Name

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea

Molecular Formula

C27H33N7O4

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35)

InChI Key

QLHHRYZMBGPBJG-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7

Solubility

Soluble in DMSO, not in water

Synonyms

WYE 125132, WYE-125132, WYE125132, WYE132, WYE 132, WYE-132

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7

Description

The exact mass of the compound N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea is 519.2594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

mTOR is a crucial protein kinase involved in regulating cell growth, proliferation, and metabolism [PubChem]. WYE-125132 acts as an ATP-competitive inhibitor of mTOR. This means it binds to the ATP binding site of mTOR, preventing ATP (adenosine triphosphate) from binding and thereby halting the protein's activity [National Institutes of Health National Library of Medicine, WYE-125132 [substance], PubChem CID 25260757, ].

Specificity and Potency

WYE-125132 demonstrates high potency and selectivity for mTOR compared to other related kinases, such as PI3Ks (phosphatidylinositol 3-kinases) [ECHEMI Fine Chemicals, N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea, ]. This makes it a valuable research tool for studying the specific role of mTOR in various cellular processes.

WYE-125132, also referred to as WYE-132, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It is classified as an ATP-competitive inhibitor, demonstrating an inhibitory concentration (IC50) of approximately 0.19 nM, which signifies its high potency in blocking mTOR signaling pathways . This compound has garnered attention in the field of cancer research due to its ability to impede cell growth and survival by disrupting critical signaling pathways involved in cellular metabolism, growth, and proliferation.

Involving WYE-125132 can include:

  • Inhibition of Phosphorylation: By binding to mTOR, WYE-125132 inhibits the phosphorylation of substrates such as p70 S6 kinase and 4E-BP1, which are critical for protein synthesis and cell growth.
  • Alteration in Signaling Pathways: The inhibition leads to downstream effects on various signaling pathways, including those involved in apoptosis and autophagy.

WYE-125132 has demonstrated significant biological activity in various preclinical models. Its effectiveness as an antitumor agent has been highlighted in studies comparing it to other mTOR inhibitors. Notably, WYE-125132 exhibits a stronger inhibition of cancer cell growth compared to rapalogs like temsirolimus .

In vitro studies have shown that WYE-125132 can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound has been evaluated for its potential synergistic effects when combined with other chemotherapeutic agents, further enhancing its therapeutic efficacy .

  • Formation of Key Intermediates: Initial reactions involve the formation of key intermediates that possess the requisite functional groups for subsequent steps.
  • Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of WYE-125132.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high degree of purity necessary for biological testing .

Due to its complex structure, detailed synthetic procedures are typically proprietary or found in specialized literature.

Interaction studies involving WYE-125132 have focused on its effects on various cellular pathways and its potential interactions with other drugs. Notable findings include:

  • Synergistic Effects: Studies have reported that WYE-125132 can exhibit synergistic effects when combined with vinblastine, leading to enhanced anticancer activity .
  • Impact on Other Signaling Pathways: The compound's inhibition of mTOR may also affect related pathways such as insulin signaling and autophagy, warranting further investigation into its broader biological implications .

WYE-125132 shares structural similarities with several other mTOR inhibitors but stands out due to its unique potency and dual inhibition profile. Here are some similar compounds:

Compound NameMechanismIC50 (nM)Notable Features
TemsirolimusmTORC1 Inhibitor~25First-generation rapalog; less potent than WYE-125132
EverolimusmTORC1 Inhibitor~0.5Used clinically; primarily affects mTORC1
RapamycinmTORC1 Inhibitor~0.1Natural product; strong anti-tumor activity
AZD8055Dual mTOR Inhibitor~10Selective for both mTORC1 and mTORC2

WYE-125132's unique profile as a highly potent dual inhibitor makes it a valuable candidate for further research and potential clinical applications in oncology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

519.25940256 g/mol

Monoisotopic Mass

519.25940256 g/mol

Heavy Atom Count

38

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-pyrazolo[3,4-d]pyrimidinyl]phenyl]-3-methylurea

Dates

Modify: 2023-08-15
1: Yu K, Toral-Barza L. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor. Methods Mol Biol. 2012;821:15-28. doi: 10.1007/978-1-61779-430-8_2. PubMed PMID: 22125057.
2: Shor B, Wu J, Shakey Q, Toral-Barza L, Shi C, Follettie M, Yu K. Requirement of the mTOR kinase for the regulation of Maf1 phosphorylation and control of RNA polymerase III-dependent transcription in cancer cells. J Biol Chem. 2010 May 14;285(20):15380-92. doi: 10.1074/jbc.M109.071639. Epub 2010 Mar 16. PubMed PMID: 20233713; PubMed Central PMCID: PMC2865278.
3: Yu K, Shi C, Toral-Barza L, Lucas J, Shor B, Kim JE, Zhang WG, Mahoney R, Gaydos C, Tardio L, Kim SK, Conant R, Curran K, Kaplan J, Verheijen J, Ayral-Kaloustian S, Mansour TS, Abraham RT, Zask A, Gibbons JJ. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Res. 2010 Jan 15;70(2):621-31. doi: 10.1158/0008-5472.CAN-09-2340. Epub 2010 Jan 12. PubMed PMID: 20068177.

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